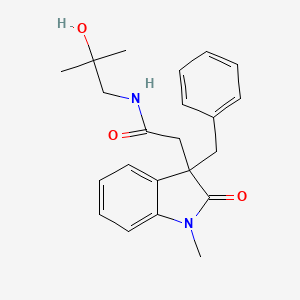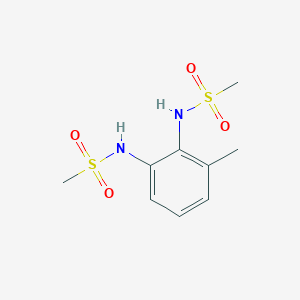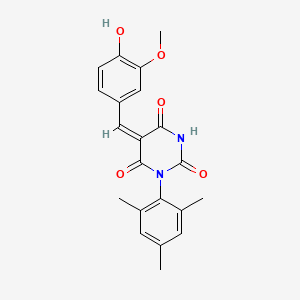![molecular formula C17H24N4O3 B5461685 N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5461685.png)
N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-oxo-1,3-oxazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-oxo-1,3-oxazolidine-4-carboxamide, commonly known as AZOCAR, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. AZOCAR is a heterocyclic compound with a complex structure that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of AZOCAR involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and microbes. The compound has been found to induce apoptosis and cell cycle arrest in cancer cells. It also inhibits the growth and replication of bacteria and viruses by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
AZOCAR has been found to have various biochemical and physiological effects on the body. The compound has been shown to have low toxicity and high selectivity towards cancer cells and microbes. It has also been found to have minimal side effects on normal cells and tissues. AZOCAR has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
AZOCAR has several advantages for use in lab experiments. It is stable under various conditions and can be easily synthesized using simple methods. The compound has high solubility in various solvents, making it easy to work with. However, the limitations of AZOCAR include its low water solubility and its potential toxicity towards normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of AZOCAR. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the development of new derivatives of AZOCAR with improved properties. The potential applications of AZOCAR in the treatment of various diseases, including cancer and bacterial infections, also warrant further investigation. Finally, the mechanism of action of AZOCAR needs to be further elucidated to fully understand its potential applications in scientific research.
In conclusion, N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-oxo-1,3-oxazolidine-4-carboxamide is a complex chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various areas, including cancer treatment and antimicrobial therapy, make it a promising candidate for further investigation. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions of AZOCAR have been discussed in this paper.
Synthesemethoden
The synthesis of AZOCAR involves the reaction of 2-azocan-1-ylpyridine-3-carbaldehyde with 2-amino-2-methyl-1-propanol and ethyl isocyanate. The reaction yields N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-oxo-1,3-oxazolidine-4-carboxamide as the final product. The synthesis of AZOCAR has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
AZOCAR has been studied extensively for its potential applications in scientific research. The compound has been found to have antimicrobial and anticancer properties. It has been used as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Eigenschaften
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-oxo-1,3-oxazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c22-16(14-12-24-17(23)20-14)19-11-13-7-6-8-18-15(13)21-9-4-2-1-3-5-10-21/h6-8,14H,1-5,9-12H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSLPDFXEHTIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)CNC(=O)C3COC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5461617.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5461620.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5461625.png)




![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5461676.png)
![N-isopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5461681.png)
![1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-methyl-1-oxopentan-2-one](/img/structure/B5461689.png)
![1,6-diacetyl-3,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5461694.png)
![7-(3-chlorophenyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5461700.png)
